molecular formula C17H20 B1611279 4-(2-Methylbutyl)-1,1'-biphenyl CAS No. 62614-28-2

4-(2-Methylbutyl)-1,1'-biphenyl

Cat. No. B1611279
CAS RN: 62614-28-2
M. Wt: 224.34 g/mol
InChI Key: YZVHGHFGYMRTAS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There’s a study on the high-temperature reactions of four butyl radical isomers, which might be relevant as it discusses the reactions of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methylbutyl)-1,1’-biphenyl” would depend on its exact molecular structure. Some related compounds, such as “2-Methylbutyl acetate”, have properties like a boiling point of 138°C and a density of 0.876 g/mL at 25°C .

Scientific Research Applications

Synthesis and Mesomorphic Properties

  • Synthesis and Properties : A compound closely related to 4-(2-Methylbutyl)-1,1'-biphenyl was synthesized via a multi-step process, achieving high purity and yield. This synthesis process could be relevant for producing compounds with similar structures for various applications (YU Qian-qia, 2013).
  • Mesomorphic Behavior : The mesomorphic properties of related compounds have been investigated, which can offer insights into the liquid crystal behavior and potential applications in display technologies or other fields where liquid crystalline materials are used (D. Catalano et al., 2006).

Process Intensification and Pharmaceutical Applications

  • Process Intensification using Microreactors : Research has shown that microreactors can intensify the process of synthesizing derivatives of similar biphenyl compounds, enhancing yield and efficiency, which is crucial in pharmaceutical and industrial applications (Yadagiri Maralla et al., 2017).
  • Role in Novel Drug Synthesis : Biphenyl structures, akin to 4-(2-Methylbutyl)-1,1'-biphenyl, have been used in the synthesis of novel drugs, particularly in the Sartan family, demonstrating the compound's potential in pharmaceutical research (Guo-xi Wang et al., 2008).

Molecular and Material Science Applications

  • Electrochemical and Molecular Structures Studies : Research on biphenyl derivatives has provided insights into their electrochemical responses and molecular structures, which are valuable in material science and electronic applications (P. Low et al., 2004).
  • Liquid Crystal Studies : Studies on the thermodynamic properties of chiral liquid crystalline materials related to 4-(2-Methylbutyl)-1,1'-biphenyl offer insights into their phase behavior and potential applications in liquid crystal displays and other technologies (Hal Suzuki et al., 2008).

Mechanism of Action

The mechanism of action would depend on the context in which “4-(2-Methylbutyl)-1,1’-biphenyl” is being used. For instance, if it’s used as a pharmaceutical, the mechanism of action would relate to how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “4-(2-Methylbutyl)-1,1’-biphenyl” would depend on its exact chemical structure and properties. It’s important to refer to the relevant safety data sheets for accurate information .

Future Directions

The future directions for research on “4-(2-Methylbutyl)-1,1’-biphenyl” would depend on its applications and the current state of research. It could involve exploring its potential uses, studying its properties in more detail, or developing new synthesis methods .

properties

IUPAC Name

1-(2-methylbutyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-3-14(2)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVHGHFGYMRTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546690
Record name 4-(2-Methylbutyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylbutyl)-1,1'-biphenyl

CAS RN

62614-28-2
Record name 4-(2-Methylbutyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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